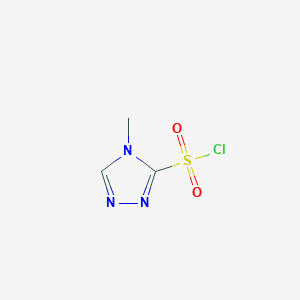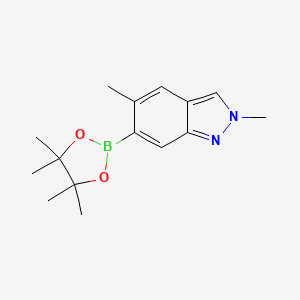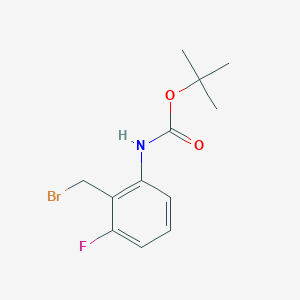
2-Amino-6-fluorobenzyl bromide, N-BOC protected
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-fluorobenzyl bromide, N-BOC protected, is a halogenated benzene derivative with the molecular formula C12H15BrFNO2 and a molecular weight of 304.16 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a bromomethyl group on the benzene ring, with the amino group being protected by a tert-butoxycarbonyl (BOC) group. The BOC protection is commonly used in organic synthesis to temporarily mask the reactivity of the amino group, allowing for selective reactions to occur at other sites on the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluorobenzyl bromide, N-BOC protected, typically involves the following steps:
N-BOC Protection of 2-Amino-6-fluorobenzylamine: The amino group of 2-Amino-6-fluorobenzylamine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the N-BOC protected amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-fluorobenzyl bromide, N-BOC protected, undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) is used for BOC deprotection.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives with various functional groups.
Deprotection: 2-Amino-6-fluorobenzyl bromide.
Coupling Reactions: Biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-fluorobenzyl bromide, N-BOC protected, has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-6-fluorobenzyl bromide, N-BOC protected, primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to undergo nucleophilic substitution reactions with various nucleophiles. The BOC protection of the amino group prevents unwanted side reactions and provides selectivity in multi-step synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-fluorobenzyl bromide: Lacks the BOC protection, making the amino group more reactive.
2-Amino-6-chlorobenzyl bromide, N-BOC protected: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-6-fluorobenzyl chloride, N-BOC protected: Similar structure but with a chloride group instead of bromide.
Uniqueness
2-Amino-6-fluorobenzyl bromide, N-BOC protected, is unique due to the combination of the fluorine atom and the bromomethyl group on the benzene ring, along with the BOC protection of the amino group. This unique structure provides specific reactivity and selectivity, making it valuable in various synthetic applications .
Eigenschaften
Molekularformel |
C12H15BrFNO2 |
|---|---|
Molekulargewicht |
304.15 g/mol |
IUPAC-Name |
tert-butyl N-[2-(bromomethyl)-3-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-6-4-5-9(14)8(10)7-13/h4-6H,7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
SOYNXDLQIFKJRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


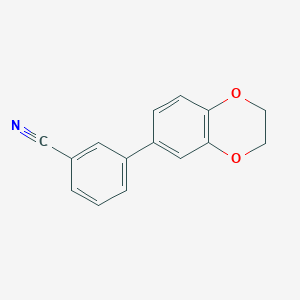


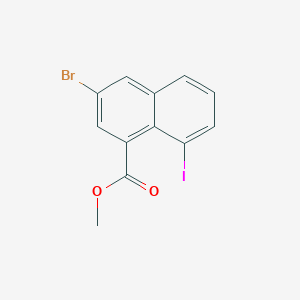
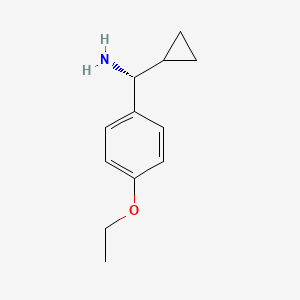
![(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B12846359.png)
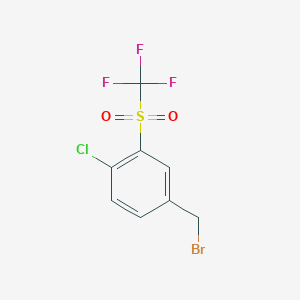
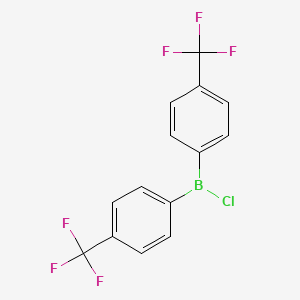
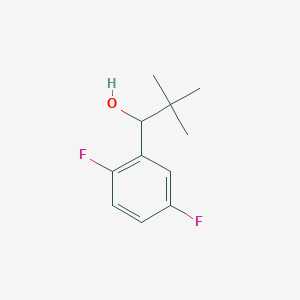
![4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione](/img/structure/B12846373.png)
![4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12846382.png)
